tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-17(12-19)10-18-9-14(17)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3 |
InChI Key |
FSPWIGRITQAGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Alkylation and Acylation
A seminal method for constructing the spirocyclic core, as demonstrated in the synthesis of analogous compounds, employs sodium hydride (NaH) and triethylphosphonoacetate in tetrahydrofuran (THF). The reaction proceeds through a Michael addition–cyclization cascade, where a tert-butyl-protected oxazetidine derivative reacts with an ethyl ester to form the spirocyclic skeleton. For example, tert-butyl 3-oxazetidine-1-carboxylate was alkylated with triethylphosphonoacetate under basic conditions, yielding a 2,6-diazaspiro[3.4]octane intermediate in 92% yield after column chromatography.
Key Reaction Parameters:
-
Solvent: Anhydrous THF
-
Temperature: 0°C to room temperature
-
Workup: Aqueous NaHCO₃ wash, drying over Na₂SO₄, and silica gel chromatography
Hydrogenation of Cyano Intermediates
Patent literature describes the use of Raney nickel under hydrogen pressure (50 psi) to reduce cyano groups to amines, a critical step in forming diazaspiro rings. For instance, hydrogenation of a nitrile-containing precursor in ethanol at 40°C for 8 hours achieved quantitative conversion to the amine, which subsequently underwent cyclization with sodium ethoxide.
Stepwise Synthesis of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Building on the above strategies, a plausible four-step synthesis is proposed:
Step 1: Formation of the Spirocyclic Core
Starting Material: tert-Butyl 3-oxazetidine-1-carboxylate
Reagents: Triethylphosphonoacetate, NaH, THF
Procedure:
Step 2: Cyanide Functionalization
Reagents: Ethyl bromoacetate, NaH, THF
Procedure:
-
React the spirocyclic intermediate with ethyl bromoacetate under reflux.
Step 3: Phenyl Group Installation
Method A: Suzuki Coupling
Reagents: 8-Bromo intermediate, phenylboronic acid, Pd catalyst, base
Conditions: 80°C, 12 hours.
Method B: Grignard Addition
Reagents: Phenylmagnesium bromide, anhydrous THF
Conditions: −78°C to room temperature.
Step 4: Final Deprotection and Carboxylation
Reagents: Trifluoroacetic acid (TFA), di-tert-butyl dicarbonate
Procedure:
-
Remove the tert-butyl group with TFA.
-
Protect the amine with Boc anhydride.
Comparative Analysis of Synthetic Routes
Analytical Validation and Characterization
Critical quality control metrics include:
Industrial-Scale Considerations
The patent-pending route in highlights operational safeguards:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has been investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, such as ketohexokinase inhibitors for diabetes and obesity treatment .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, as a ketohexokinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the production of fructose-1-phosphate . This inhibition can help manage conditions like diabetes and obesity by regulating fructose metabolism.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Biological Activity
Tert-butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article focuses on its biological activity, including its interactions with various biological targets, synthetic routes, and relevant case studies.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.4 g/mol
- Structure : Characterized by a diazaspiro framework with a tert-butyl and phenyl group, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various pathogens and biological targets. Its potential applications include:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : It has been investigated as a potential inhibitor of ketohexokinase (KHK), which is relevant in diabetes and obesity treatments.
- Cancer Research : The compound's structure allows it to interact with proteins involved in cancer pathways, suggesting possible applications in oncology.
Case Studies
- Antitubercular Activity : A study explored the synthesis of compounds derived from the diazaspiro[3.4]octane core, revealing that some analogs exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis . This highlights the potential of spirocyclic compounds in treating tuberculosis.
- KHK Inhibitors : Research indicated that this compound could serve as a starting point for synthesizing KHK inhibitors, which may help manage blood sugar levels in diabetic patients .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that allow for the generation of various analogs with modified biological activities:
- Starting Materials : The synthesis often begins with readily available diazaspiro[3.4]octane derivatives.
- Functionalization : Key steps include the introduction of the tert-butyl group and phenyl substituents via nucleophilic substitutions or coupling reactions.
- Final Product Isolation : The final products are purified using techniques such as column chromatography.
Interaction Studies
Interaction studies have revealed that this compound interacts with various biological targets, including:
| Biological Target | Interaction Type | Potential Impact |
|---|---|---|
| Ketohexokinase | Inhibition | Diabetes management |
| Rho-associated kinase (ROCK) | Inhibition | Cancer therapy |
| Nicotinamide phosphoribosyltransferase (NAMPT) | Inhibition | Metabolic disorders |
These interactions are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy.
Q & A
Q. What are the key considerations for synthesizing tert-butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization or cross-coupling reactions. For example, tert-butyl-protected diazaspiro intermediates can undergo Pd-catalyzed coupling with aryl halides to introduce phenyl groups. A critical step is Boc (tert-butoxycarbonyl) deprotection under acidic conditions (e.g., HCl/dioxane), followed by neutralization to isolate the final product . Purification often employs column chromatography with gradients of ethyl acetate/hexane, confirmed by TLC and HPLC (>95% purity) .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and phenyl substitution patterns. For example, sp³ hybridized carbons in the spiro center appear as distinct signals in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 328.18 for C₁₈H₂₅N₂O₂⁺) .
- X-ray crystallography : Single-crystal analysis using SHELX software resolves absolute configuration and bond angles, critical for validating spirocyclic geometry .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat (>30°C), or strong acids/bases. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) can assess shelf life .
Advanced Research Questions
Q. How can reaction mechanisms for spirocyclic ring formation be investigated?
- Methodological Answer : Mechanistic studies involve:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., cyclization vs. coupling).
- Computational modeling : DFT calculations (e.g., Gaussian) model transition states and activation energies for intramolecular cyclization pathways .
- Trapping intermediates : Use quench experiments with nucleophiles (e.g., D₂O) to isolate reactive intermediates detected via LC-MS .
Q. How do structural modifications (e.g., phenyl substitution) affect pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- Analog synthesis : Replace the phenyl group with electron-withdrawing (e.g., 4-Br, 4-CF₃) or donating (e.g., 4-OMe) substituents .
- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For example, spirocyclic diaza compounds often exhibit improved metabolic stability compared to linear analogs due to conformational rigidity .
- Molecular docking : Predict binding modes to receptors (e.g., using AutoDock Vina) and correlate with experimental IC₅₀ values .
Q. How to resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (~40–75%) may arise from:
- Protecting group stability : Boc groups are sensitive to acidic conditions; incomplete deprotection reduces yield. Monitor reaction progress via LC-MS .
- Catalyst loading : Optimize Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand (XPhos vs. SPhos) ratios to minimize side reactions .
- Workup protocols : Use aqueous extraction at controlled pH (5–6) to recover the product while removing unreacted aryl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
